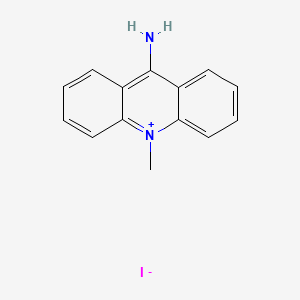
9-Amino-10-methylacridinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Amino-10-methylacridinium iodide, also known as this compound, is a useful research compound. Its molecular formula is C14H13IN2 and its molecular weight is 336.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 265333. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
9-Amino-10-methylacridinium iodide (C14H13IN2) features an acridine backbone with an amino group at the 9-position and a methyl group at the 10-position. Its structure allows for various interactions with other molecules, making it a versatile compound in chemical reactions and biological systems .
Photochemical Applications
One of the prominent applications of this compound is as a photo-redox catalyst . It has been utilized in various photochemical reactions due to its ability to absorb light and facilitate electron transfer processes.
- Catalytic Reactions : The compound has been shown to catalyze reactions such as the addition of acids and alcohols to alkenes, hydroamination of alkenes, and selective oxidation reactions. These processes are essential for synthesizing complex organic molecules .
- Electrochemical Studies : Research indicates that this compound can undergo electrochemical oxidation at controlled potentials, enhancing the efficiency of synthetic pathways while reducing waste from reagents .
The biological implications of this compound are significant, particularly in pharmacology and medicinal chemistry.
- Anticancer Properties : Studies have indicated that acridine derivatives, including this compound, exhibit anticancer activity against various cell lines. For instance, compounds derived from acridines have shown efficacy against cervical cancer (HeLa) and lung cancer (A-549) cells, with specific IC50 values indicating their potency .
- Antimicrobial Activity : The compound's derivatives have demonstrated antibacterial properties against several strains, including Escherichia coli and Salmonella pullorum. This suggests potential applications in developing new antimicrobial agents .
Material Science Applications
The structural characteristics of this compound also lend themselves to applications in material science.
- Formation of Complexes : The compound can form complexes with iodine, resulting in the creation of 9-amino-10-methylacridinium triiodide. These complexes exhibit unique properties that can be exploited in various applications, including sensors and electronic devices .
- Stability Studies : Research into the stability and crystallography of these complexes has provided insights into their potential use in advanced materials for electronic or photonic applications .
Case Study 1: Photocatalytic Efficiency
A study examining the photocatalytic efficiency of this compound demonstrated its effectiveness in facilitating the conversion of organic substrates under light irradiation. The results showed significant improvements in reaction rates compared to traditional catalysts.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines treated with derivatives of this compound revealed a dose-dependent response, with IC50 values indicating strong anticancer activity. This positions the compound as a candidate for further development in cancer therapeutics.
Summary Table of Applications
| Application Area | Specific Use Cases | Remarks |
|---|---|---|
| Photochemistry | Catalysis in organic reactions | Efficient electron transfer processes |
| Biological Activity | Anticancer and antimicrobial properties | Potential for drug development |
| Material Science | Formation of stable complexes with iodine | Applications in sensors and electronics |
Propriétés
Numéro CAS |
36141-84-1 |
|---|---|
Formule moléculaire |
C14H13IN2 |
Poids moléculaire |
336.17 g/mol |
Nom IUPAC |
10-methylacridin-10-ium-9-amine;iodide |
InChI |
InChI=1S/C14H12N2.HI/c1-16-12-8-4-2-6-10(12)14(15)11-7-3-5-9-13(11)16;/h2-9,15H,1H3;1H |
Clé InChI |
NYNVVTBEOOINHQ-UHFFFAOYSA-N |
SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)N.[I-] |
SMILES canonique |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)N.[I-] |
Key on ui other cas no. |
36141-84-1 |
Numéros CAS associés |
951-01-9 (Parent) |
Synonymes |
10-methyl-9-aminoacridine 9-amino-10-methylacridinium 9-amino-10-methylacridinium bromide 9-amino-10-methylacridinium chloride 9-amino-10-methylacridinium hydroiodide 9-amino-10-methylacridinium iodide 9-amino-10-methylacridinium nitrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















